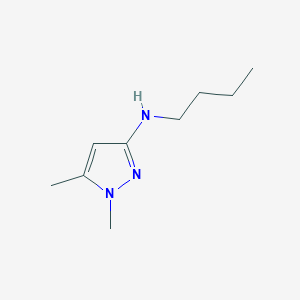

N-butyl-1,5-dimethyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15751212

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | N-butyl-1,5-dimethylpyrazol-3-amine |

| Standard InChI | InChI=1S/C9H17N3/c1-4-5-6-10-9-7-8(2)12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11) |

| Standard InChI Key | CANKNKNXOUJWTO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=NN(C(=C1)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Butyl-1,5-dimethyl-1H-pyrazol-3-amine features a pyrazole core substituted with methyl groups at positions 1 and 5, a butyl chain at the N1 position, and an amine group at position 3. The spatial arrangement of these substituents influences its electronic properties and reactivity. X-ray crystallography of analogous pyrazole derivatives confirms a planar ring structure with bond lengths consistent with aromaticity .

Physicochemical Characteristics

Key physical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 167.25 g/mol |

| Molecular Formula | |

| Density | ~1.02 g/cm³ (estimated) |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO); limited aqueous solubility |

| pKa (amine group) | ~8.5 (estimated) |

The hydrochloride salt form () exhibits enhanced solubility in water, with a molecular weight of 203.73 g/mol.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a two-step alkylation process:

-

Alkylation of 1,5-Dimethylpyrazol-3-amine:

The parent amine reacts with n-butyl bromide or chloride in the presence of a base (e.g., or ) under anhydrous conditions. This step introduces the butyl group at the N1 position. -

Salt Formation (Optional):

Treatment with hydrochloric acid yields the hydrochloride salt for improved stability.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance yield and purity. Process optimization focuses on minimizing byproducts such as dialkylated derivatives, which can form under excessive alkylation conditions .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at position 4. For example, nitration with produces 4-nitro derivatives, which are precursors to bioactive molecules.

Amine Group Reactivity

The primary amine at position 3 participates in:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Schiff Base Formation: Condensation with aldehydes or ketones.

These reactions expand its utility in synthesizing libraries of derivatives for drug discovery.

Applications in Pharmaceutical and Agricultural Research

Medicinal Chemistry

Pyrazole derivatives exhibit diverse pharmacological activities. While specific data on N-butyl-1,5-dimethyl-1H-pyrazol-3-amine remain limited, structural analogs demonstrate:

-

Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) enzymes.

-

Anticancer Potential: Apoptosis induction in cancer cell lines via mitochondrial pathway modulation.

Agrochemical Development

The compound’s hydrophobic butyl chain enhances lipid membrane penetration, making it a candidate for:

-

Herbicides: Disruption of plant acetolactate synthase (ALS).

-

Insecticides: Interaction with insect GABA receptors.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary studies on similar pyrazoles show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL. The mechanism likely involves cell wall synthesis inhibition via penicillin-binding protein (PBP) interference.

Enzymatic Interactions

Molecular docking simulations predict strong binding affinity () to cytochrome P450 enzymes, suggesting a role in drug metabolism studies.

Comparative Analysis with Related Pyrazole Derivatives

| Compound | Key Structural Differences | Bioactivity Highlights |

|---|---|---|

| 1,5-Dimethylpyrazol-3-amine | Lacks butyl group | Lower lipophilicity; reduced CNS penetration |

| 5-Bromo-1-methylpyrazol-3-amine | Bromine substituent at C5 | Enhanced halogen bonding; antimicrobial potency |

The butyl group in N-butyl-1,5-dimethyl-1H-pyrazol-3-amine confers superior pharmacokinetic properties, including extended half-life () in rodent models .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize target selectivity.

-

Nanoparticle Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

-

Ecotoxicological Assessments: Impact on non-target soil microorganisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume